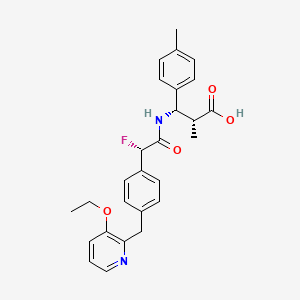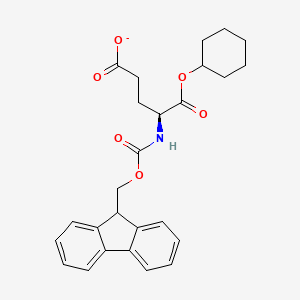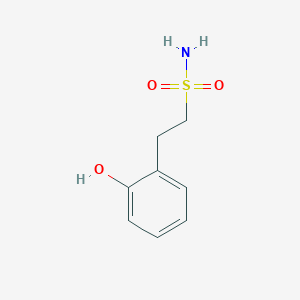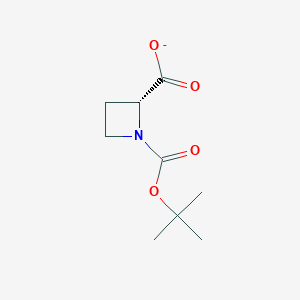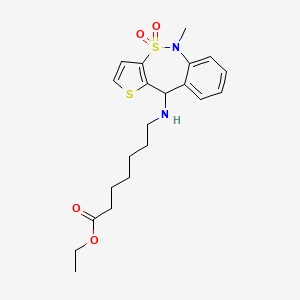
Ebov-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ebov-IN-3 is a novel compound that has garnered significant attention in the field of antiviral research, particularly for its potential in combating Ebola virus infections. The Ebola virus, a member of the Filoviridae family, is known for causing severe hemorrhagic fever with high mortality rates. The development of effective antiviral agents like this compound is crucial for managing and preventing outbreaks of this deadly virus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ebov-IN-3 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation and cyclization reactions. Specific reagents and catalysts are used to facilitate these reactions under controlled temperature and pressure conditions. The final step involves the purification of the compound using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to enhance efficiency and reduce costs. This involves the use of automated reactors and continuous flow systems to streamline the process. Additionally, green chemistry principles are often employed to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
Ebov-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds
科学研究应用
Ebov-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Explored for its antiviral properties, particularly against the Ebola virus, and its potential as a therapeutic agent.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of Ebov-IN-3 involves its interaction with specific molecular targets within the Ebola virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. Key pathways involved include the disruption of viral entry into host cells and the inhibition of viral RNA synthesis. This multi-target approach enhances the compound’s efficacy and reduces the likelihood of resistance development.
相似化合物的比较
Ebov-IN-3 is compared with other antiviral compounds such as:
Favipiravir: An antiviral drug that targets viral RNA polymerase.
Remdesivir: Another antiviral agent that inhibits viral RNA synthesis.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Uniqueness
This compound stands out due to its specific targeting of Ebola virus proteins and its multi-faceted mechanism of action. Unlike other compounds that may target a single viral component, this compound’s ability to interfere with multiple stages of the viral life cycle makes it a promising candidate for antiviral therapy.
Conclusion
This compound represents a significant advancement in the field of antiviral research, offering a potential solution for combating Ebola virus infections. Its unique mechanism of action, coupled with its broad range of applications, underscores the importance of continued research and development in this area.
属性
分子式 |
C21H28N2O4S2 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC 名称 |
ethyl 7-[(5-methyl-4,4-dioxo-10H-thieno[3,2-c][2,1]benzothiazepin-10-yl)amino]heptanoate |
InChI |
InChI=1S/C21H28N2O4S2/c1-3-27-19(24)12-6-4-5-9-14-22-20-16-10-7-8-11-17(16)23(2)29(25,26)18-13-15-28-21(18)20/h7-8,10-11,13,15,20,22H,3-6,9,12,14H2,1-2H3 |
InChI 键 |
GOLQGQDYVXWRFV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCCCCNC1C2=CC=CC=C2N(S(=O)(=O)C3=C1SC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


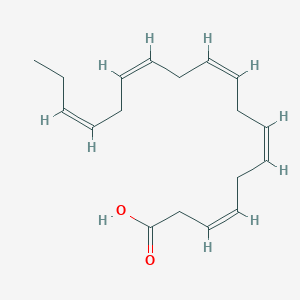
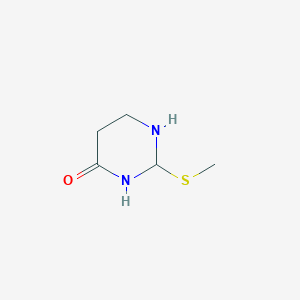
![methyl (4aR,5S,8aS)-4-[2-(3,4-dichlorophenyl)acetyl]-5-pyrrolidin-1-yl-2,3,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxylate](/img/structure/B12362367.png)

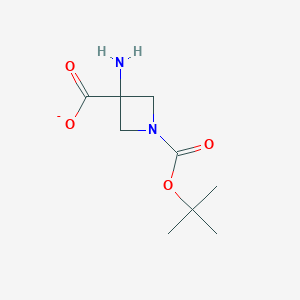
![disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12362382.png)
![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
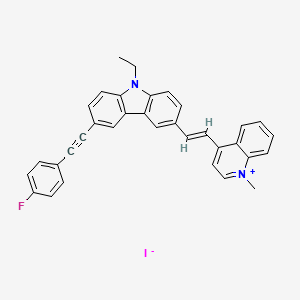
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
